molecular formula C14H10N2O B11882992 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde

4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde

Cat. No.: B11882992
M. Wt: 222.24 g/mol
InChI Key: HRPVFVXFZBJMHL-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-3-yl)benzaldehyde (CAS 1373494-41-7) is a high-value chemical building block with a molecular weight of 222.24 g/mol and the molecular formula C14H10N2O . This compound features a benzaldehyde group linked to the 3-position of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The aldehyde functional group makes this reagent a versatile synthetic intermediate, readily undergoing condensation reactions to form Schiff bases or serving as a precursor for further functionalization in organic synthesis and drug development. The imidazo[1,2-a]pyridine core is of significant research interest as it is found in several marketed drugs and bioactive molecules with demonstrated analgesic, anticancer, and anxiolytic properties . Derivatives of this heterocycle have been extensively studied for their ability to interact with DNA via intercalation, and their cytotoxic effects have been evaluated on human cell lines such as A549 (lung adenocarcinoma), highlighting their value in oncology and pharmacology research . Researchers utilize this benzaldehyde derivative as a key intermediate in the design and synthesis of potential Anaplastic Lymphoma Kinase (ALK) inhibitors, as seen in patented compounds, underscoring its application in the development of targeted cancer therapies . It is also a crucial substrate in methodologies like the Y(OTf)3-catalyzed three-component aza-Friedel-Crafts reaction, enabling the efficient C3-alkylation of imidazo[1,2-a]pyridines to create diverse chemical libraries for biological screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-3-ylbenzaldehyde

InChI

InChI=1S/C14H10N2O/c17-10-11-4-6-12(7-5-11)13-9-15-14-3-1-2-8-16(13)14/h1-10H

InChI Key

HRPVFVXFZBJMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)C=O

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 4 Imidazo 1,2 a Pyridin 3 Yl Benzaldehyde

Reactivity of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule contains a reactive carbonyl group and a phenyl ring, both of which can participate in a range of chemical reactions.

The aldehyde functional group is a primary site for chemical modification, readily undergoing condensation, nucleophilic addition, and redox reactions.

The carbonyl group of 4-(imidazo[1,2-a]pyridin-3-yl)benzaldehyde is susceptible to condensation reactions with nucleophiles, most notably amines and compounds with active methylene (B1212753) groups.

Schiff Base Formation: The reaction of aldehydes with primary amines to form imines, or Schiff bases, is a fundamental transformation. While specific studies on this compound are not extensively detailed, the synthesis of Schiff bases from the closely related 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes is well-documented. researchgate.net These reactions typically proceed via the condensation of the aldehyde with an aromatic amine, often under microwave irradiation and in green solvents like PEG-400, to afford the corresponding imine derivatives in high yields. researchgate.net The formation of the C=N bond is a key step, and the reaction's efficiency can be enhanced by microwave assistance, which significantly reduces reaction times. researchgate.net Schiff bases are a crucial class of compounds due to their wide range of biological activities and applications in coordination chemistry. nih.govmdpi.commdpi.com

Table 1. Synthesis of Schiff Bases from 2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes and 2-Aminopyridine researchgate.net
EntrySolventTime (min)Yield (%)
1Isopropyl alcohol2060
2Toluene2855
3Dichloromethane2650
41,4-Dioxane2470
5PEG-40012–1586–92

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile (B47326), malonic acid) in the presence of a basic catalyst. nih.govresearchgate.net The reaction with benzaldehyde derivatives is a classic method for forming carbon-carbon double bonds, yielding α,β-unsaturated products. researchgate.net Various catalysts, including environmentally benign amines, ammonium (B1175870) salts, and functionalized mesoporous organosilicas, have been employed to promote this transformation under mild conditions. nih.govresearchgate.net The reaction of this compound with active methylene compounds like malononitrile would be expected to proceed efficiently, providing access to a range of functionalized alkenes. nih.govrsc.org

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. This reactivity is central to various multicomponent reactions (MCRs) where the aldehyde acts as a key electrophilic partner.

Groebke–Blackburn–Bienaymé Reaction (GBB-3CR): This is a three-component reaction between an aldehyde, an isocyanide, and an aminoazine (like 2-aminopyridine) to form substituted imidazo[1,2-a]pyridines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In the context of this compound, the aldehyde component itself is a product of such a reaction pathway, highlighting the synthetic accessibility of the core structure. The reaction proceeds through the formation of an imine intermediate from the aldehyde and aminoazine, which is then attacked by the isocyanide, followed by cyclization. researchgate.netrsc.org

Aza-Friedel–Crafts Reaction: The aldehyde can be activated by a Lewis acid catalyst, such as Y(OTf)₃, to react with an amine and a nucleophilic imidazo[1,2-a]pyridine (B132010) core. nih.govmdpi.com This three-component reaction involves the in-situ formation of an iminium ion from the aldehyde and a secondary amine (e.g., morpholine). mdpi.com This electrophilic iminium ion is then attacked by the nucleophilic C3-position of another imidazo[1,2-a]pyridine molecule, leading to C3-alkylation. nih.govmdpi.com This demonstrates the aldehyde's role as an electrophile in C-C bond-forming reactions.

Table 2. Three-Component Aza-Friedel–Crafts Reaction with Benzaldehyde Derivatives mdpi.com
Aldehyde (Substituent)Imidazo[1,2-a]pyridineAmineYield (%)
p-Tolualdehyde2-Phenylimidazo[1,2-a]pyridine (B181562)Morpholine85 (gram-scale)
4-Methoxybenzaldehyde2-Phenylimidazo[1,2-a]pyridineMorpholine87
4-Fluorobenzaldehyde2-Phenylimidazo[1,2-a]pyridineMorpholine91
4-Chlorobenzaldehyde2-Phenylimidazo[1,2-a]pyridineMorpholine85
4-Cyanobenzaldehyde2-Phenylimidazo[1,2-a]pyridineMorpholine89

The aldehyde group can be readily transformed into other functional groups through reduction or oxidation.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-(imidazo[1,2-a]pyridin-3-yl)phenyl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This opens pathways to further derivatization, such as ether or ester formation.

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, 4-(imidazo[1,2-a]pyridin-3-yl)benzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives.

The phenyl ring of the benzaldehyde moiety can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the electronic effects of the two substituents on the ring: the aldehyde group and the imidazo[1,2-a]pyridin-3-yl group.

The aldehyde group is a meta-directing, deactivating group due to its electron-withdrawing nature (both by induction and resonance). scielo.org.mx The imidazo[1,2-a]pyridin-3-yl substituent, being an electron-rich heterocyclic system, is generally considered an activating group that directs incoming electrophiles to the ortho and para positions.

In this compound, these two groups are para to each other. The activating imidazo[1,2-a]pyridine group will direct electrophiles to its ortho positions (positions 2 and 6 of the phenyl ring), while the deactivating aldehyde group will direct to its meta positions (also positions 2 and 6). Since both groups direct to the same positions, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur regioselectively at the positions ortho to the activating imidazo[1,2-a]pyridine group.

Carbonyl Group Transformations

Reactivity of the Imidazo[1,2-A]pyridine Core

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle with its own characteristic reactivity. stackexchange.com The C-3 position of the imidazole (B134444) ring is the most nucleophilic and is the primary site for electrophilic attack. stackexchange.com In the target molecule, this position is already substituted with the benzaldehyde group.

With the C-3 position blocked, other functionalizations of the imidazo[1,2-a]pyridine core can be explored. rsc.org Direct C-H functionalization at other positions, such as C-2 or positions on the pyridine (B92270) ring (C-5, C-6, C-7, C-8), can be achieved, often requiring specific catalytic systems. rsc.org For instance, ruthenium-catalyzed oxidative olefination has been shown to be highly regioselective for the C-3 position, but in its absence, other sites may become accessible under different reaction conditions. rsc.org Radical reactions also provide a pathway for the functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org Furthermore, the nitrogen atoms in the ring can act as ligands for metal coordination. The inherent reactivity of the core is foundational to its role as a "privileged structure" in medicinal chemistry, with numerous derivatives showing significant biological activity. beilstein-journals.orgnih.govnih.govnih.gov

C-H Functionalization at Reactive Positions (e.g., C2, C3, C6)

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis for its atom and step economy. nih.govmdpi.com The imidazo[1,2-a]pyridine ring system features several C-H bonds amenable to functionalization. In the specific case of this compound, the C3 position is already substituted. However, the reactivity patterns established for the parent scaffold provide a clear indication of the potential for functionalization at other sites, primarily C2, C5, and to a lesser extent, C6, C7, and C8. rsc.org

The C3 position of imidazo[1,2-a]pyridines is the most nucleophilic and electronically rich carbon, making it highly susceptible to electrophilic attack and radical reactions. researchgate.netdocumentsdelivered.com While this position is blocked in the title compound, its inherent reactivity influences the other positions. The C2 position can also undergo functionalization, although it is generally less reactive than C3. The pyridine ring positions (C5, C6, C7, C8) are less electron-rich and thus more challenging to functionalize directly, often requiring metal catalysis. rsc.org Visible-light-induced methods have shown promise for the alkylation of the C5 position. nih.gov

The presence of the electron-withdrawing benzaldehyde group at C3 significantly modulates the electron density of the heterocyclic system. This deactivation effect may render subsequent electrophilic substitutions on the imidazo[1,2-a]pyridine core more difficult but could also enable alternative, catalyst-driven regioselectivities.

Reaction TypePositionReagents/CatalystDescriptionReference(s)
TrifluoromethylationC3Mesityl acridinium (B8443388) (photocatalyst)Visible-light-promoted radical trifluoromethylation of 2-arylimidazo[1,2-a]pyridines. nih.gov
PerfluoroalkylationC3Perfluoroalkyl iodidesVisible-light-induced reaction via photoactive electron donor-acceptor (EDA) complexes. nih.gov
AminoalkylationC3N-phenyltetrahydroisoquinoline / Rose BengalAerobic visible-light-promoted oxidative cross-dehydrogenative coupling. nih.gov
AlkylationC5Alkyl N-hydroxyphthalimides / Eosin YVisible-light-induced C5 alkylation at room temperature. nih.gov
Arylation/SulfonylationC3VariousNumerous C-H functionalization methods have been developed for the C3 position due to its biological importance. nih.gov

Nitrogen Heteroatom Reactivity and Coordination Chemistry

The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms with distinct chemical properties. The pyridine nitrogen (N1) is the most basic and nucleophilic site, often serving as the initial point of attack for electrophiles and acids. In many synthesis mechanisms, the reaction is initiated by the alkylation of this endocyclic nitrogen atom. acs.org The imidazole nitrogen (N4) is less basic due to the delocalization of its lone pair within the aromatic system.

This differential reactivity is fundamental to the coordination chemistry of imidazo[1,2-a]pyridine derivatives. These compounds can act as ligands for various metal ions, with the pyridine nitrogen being a primary coordination site. This has been demonstrated in the synthesis of gold(III) metal complexes where imidazo[1,2-a]pyridine derivatives serve as ligands. nih.gov Similarly, the coordination capabilities of related imidazo[1,5-a]pyridine (B1214698) derivatives with Zn(II) ions to form one- and two-dimensional coordination polymers highlight the potential of this heterocyclic system in materials science. nih.gov For this compound, the N1 atom would be the expected site for metal coordination or protonation, which could in turn influence the reactivity of the entire conjugated system.

Ring-Opening and Rearrangement Processes

While the imidazo[1,2-a]pyridine ring is generally stable, it can participate in ring-opening and rearrangement reactions under specific catalytic conditions. An exemplary transformation is the rhodium(III)-catalyzed cascade reaction of 2-arylimidazo[1,2-a]pyridines with cyclic α-diazo-1,3-diketones. rsc.org This process involves a C-H bond carbenoid insertion followed by a [5+1] annulation, which proceeds through a ring-opening and reannulation sequence of the diketone. rsc.org Such advanced transformations demonstrate the potential to radically alter the core scaffold, providing access to complex polycyclic aromatic systems like naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. rsc.org Applying this methodology to derivatives of this compound could open pathways to novel, complex structures where the benzaldehyde functionality is incorporated into a much larger fused system.

Synergistic Reactivity in the Conjugated System

Electronic Influence and Resonance Effects on Reaction Centers

The structure of this compound features a "push-pull" electronic system. The imidazo[1,2-a]pyridine moiety acts as an electron-donating group (the "push"), while the benzaldehyde functions as an electron-withdrawing group (the "pull"). This electronic communication occurs through the conjugated π-system that links the two components.

Resonance analysis shows that electron density from the electron-rich heterocycle can be delocalized onto the benzaldehyde ring and, particularly, the carbonyl group. This has several consequences for reactivity:

Aldehyde Group: The carbonyl carbon of the aldehyde is rendered less electrophilic compared to benzaldehyde itself, potentially decreasing its reactivity toward nucleophiles. Conversely, the carbonyl oxygen becomes more basic.

Imidazo[1,2-a]pyridine Ring: The electron-donating character of the ring is tempered by the withdrawing effect of the C3 substituent, which deactivates the ring toward further electrophilic substitution, especially at the C2 position.

Studies on related structures show that such push-pull systems can exhibit interesting photophysical properties, such as positive solvatochromism, where the emission wavelength is dependent on solvent polarity. researchgate.net This is indicative of a significant change in the dipole moment upon electronic excitation, a direct consequence of intramolecular charge transfer (ICT) within the conjugated system. researchgate.net

Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity is a critical consideration in the functionalization of the this compound system. As established, reactions on the unsubstituted scaffold are highly regioselective for the C3 position. organic-chemistry.org With this site occupied, catalyst-controlled reactions are necessary to target other positions like C2 or C5 with high selectivity. nih.gov When considering further functionalization of the benzaldehyde ring, electrophilic aromatic substitution would be directed by the interplay between the deactivating, meta-directing aldehyde group and the activating, ortho-, para-directing imidazo[1,2-a]pyridinyl group. The steric bulk of the heterocycle would likely favor substitution at the position para to the aldehyde.

Stereoselectivity becomes relevant when a transformation creates a new chiral center. For example, the nucleophilic addition of an unsymmetrical reagent to the aldehyde carbonyl would generate a racemic mixture of stereoisomers unless a chiral catalyst or reagent is employed to control the facial selectivity of the attack. Similarly, catalyst-controlled C-H functionalization reactions that form a new stereocenter would require chiral ligands to induce enantioselectivity.

Catalyst-Controlled Functionalizations of the Hybrid System

The inherent reactivity of the this compound system can be overcome or selectively guided through the use of catalysts. A wide variety of catalytic systems have been developed for the functionalization of the imidazo[1,2-a]pyridine core, which can be broadly categorized. nih.govresearchgate.net

Transition-Metal Catalysis: Metals such as copper, rhodium, iron, and ruthenium are widely used. rsc.orgorganic-chemistry.org Copper catalysts are effective for various coupling and cyclization reactions. researchgate.net Rhodium catalysts can enable advanced C-H activation and annulation cascades. rsc.org

Photocatalysis: Visible-light-mediated reactions using organic dyes (e.g., Eosin Y, Rose Bengal) or metal complexes (e.g., iridium-based) have emerged as a mild and powerful tool for generating radical intermediates, enabling functionalizations like alkylations and trifluoromethylations under ambient conditions. nih.govmdpi.com

Acid/Base Catalysis: Both Lewis and Brønsted acids are used to activate substrates. For instance, phosphotungstic acid has been shown to be an effective and green catalyst for the three-component synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org Molecular iodine can also act as a Lewis acid catalyst for similar transformations. acs.orgrsc.org

The choice of catalyst is paramount in directing the outcome of a reaction. For this compound, a catalyst could be chosen to selectively activate a C-H bond on the pyridine ring, the benzaldehyde ring, or even facilitate a reaction at the aldehyde group, demonstrating the power of catalyst-controlled functionalization.

Catalyst TypeExample CatalystTransformation ControlledReference(s)
Transition MetalRh(III)C-H activation, annulation, ring-opening rsc.org
Transition MetalCu(I)Aerobic oxidative coupling, annulation organic-chemistry.orgresearchgate.net
PhotocatalystEosin YC5-alkylation, C3-carbosilylation nih.govmdpi.com
PhotocatalystMesityl AcridiniumC3-trifluoromethylation nih.gov
Brønsted AcidPhosphotungstic Acid (HPW)Three-component synthesis (GBB-3CR) beilstein-journals.org
Lewis AcidMolecular Iodine (I₂)Three-component synthesis, cyclocondensation acs.orgrsc.org
Lewis AcidY(OTf)₃C3-alkylation (Aza-Friedel–Crafts) mdpi.com

Computational and Theoretical Investigations of 4 Imidazo 1,2 a Pyridin 3 Yl Benzaldehyde

Electronic Structure and Stability Analysis

The electronic structure and stability of imidazo[1,2-a]pyridine (B132010) derivatives are extensively studied using various quantum chemical methods. These analyses reveal the fundamental properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of organic compounds with high accuracy. dergipark.org.tr For derivatives of the imidazo[1,2-a]pyridine scaffold, DFT calculations, often using the B3LYP functional with Pople-style basis sets like 6-31G** or 6-311++G(d,p), are employed to determine optimized structural parameters such as bond lengths and bond angles. dergipark.org.trnih.gov

These computational studies typically begin with the construction of an initial molecular geometry, which is then optimized to find the lowest energy conformation. The results from these calculations are often compared with experimental data from X-ray crystallography to validate the theoretical model. dergipark.org.tr For molecules in this class, a key structural feature is the dihedral angle between the imidazo[1,2-a]pyridine fused ring system and the appended phenyl ring. In a related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, this dihedral angle was found to be 53.77 (4)°. nih.gov This non-planar arrangement can significantly influence the molecule's electronic properties and crystal packing. The planarity of the fused bicyclic system itself is also a point of interest, as it affects electronic delocalization.

ParameterTypical Computational MethodKey Findings
Molecular GeometryDFT/B3LYP/6-311++G(d,p)Calculation of bond lengths, bond angles, and dihedral angles.
Conformational AnalysisDFT Energy MinimizationIdentification of the most stable (lowest energy) conformation of the molecule.
Structural ValidationComparison with X-ray Diffraction DataTheoretical results for bond parameters generally show good agreement with experimental data. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.comscirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that the molecule is more reactive and less stable. scirp.org For various imidazo[1,2-a]pyridine derivatives, HOMO-LUMO energy gaps have been calculated to range from approximately 2.49 eV to 3.91 eV. scirp.org

Analysis of the orbital contributions reveals the distribution of electron density. In similar imidazo[1,5-a]pyridine (B1214698) systems, the HOMO is often found to be delocalized across the entire molecule, while the LUMO is primarily localized on the imidazopyridine moiety. researchgate.net This distribution is crucial for predicting the nature of electronic transitions and the molecule's photophysical properties. nih.gov

OrbitalEnergy (Typical Range for Derivatives)Significance
HOMO-5.5 to -6.5 eVElectron-donating capability; high energy indicates a better donor. scirp.org
LUMO-1.5 to -2.5 eVElectron-accepting capability; low energy indicates a better acceptor. scirp.org
Energy Gap (ΔE)2.49 to 3.91 eVIndicates chemical reactivity and stability; a larger gap implies higher stability. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. scirp.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to denote different charge regions. researchgate.net

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas signify regions of neutral potential. researchgate.net

For imidazo[1,2-a]pyridine derivatives, MEP analyses consistently show that the most negative potential is localized around the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, as well as the oxygen atom of the benzaldehyde (B42025) group. scirp.orgresearchgate.net These areas are therefore the primary sites for electrophilic interactions. The hydrogen atoms, particularly those on the aromatic rings, typically exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction.

Reactivity Predictions and Mechanistic Elucidation

By integrating the findings from various computational methods, a comprehensive picture of the molecule's reactivity can be formed, allowing for the prediction of how it will behave in chemical reactions.

The identification of nucleophilic and electrophilic sites is a primary outcome of computational analysis and is crucial for predicting chemical reactivity. scirp.org

Nucleophilic Sites : These are electron-rich regions that are likely to donate an electron pair to form a chemical bond. MEP maps are particularly effective in identifying these sites, which correspond to areas of negative electrostatic potential (red/yellow). scirp.orgresearchgate.net In 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the aldehyde group are predicted to be the most significant nucleophilic centers. scirp.orgresearchgate.net These sites are susceptible to attack by electrophiles.

Electrophilic Sites : These are electron-poor regions that can accept an electron pair. On an MEP map, these are represented by areas of positive electrostatic potential (blue). researchgate.net The carbon atom of the carbonyl group in the benzaldehyde moiety and the hydrogen atoms attached to the aromatic rings are expected to be the primary electrophilic sites. FMO theory complements this by identifying the LUMO as the orbital that accepts electrons during a nucleophilic attack. ossila.com Therefore, regions of the molecule where the LUMO is concentrated are likely electrophilic centers.

Computational Modeling of Reaction Pathways and Transition States

The synthesis of the this compound scaffold is amenable to several established synthetic routes for imidazo[1,2-a]pyridines, the mechanisms of which have been investigated, providing a basis for computational modeling. A primary route involves the multicomponent reaction between a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction), often catalyzed by acids. A plausible reaction mechanism involves the initial nucleophilic attack of the aminopyridine on the catalyst-activated aldehyde. nih.gov This is followed by the formation of an iminium ion intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide. A subsequent 1,3-hydrogen shift yields the final imidazo[1,2-a]pyridine product.

Another significant pathway is the reaction between a 2-aminopyridine and an α-halocarbonyl compound, such as a substituted α-bromocinnamaldehyde. Computational studies can elucidate the transition states and energy profiles of these steps. For instance, a proposed cascade reaction catalyzed by molecular iodine begins with an attack on an acetophenone derivative, leading to the in situ generation of a phenylglyoxal. acs.org This intermediate then undergoes a Knoevenagel-type reaction. These mechanistic proposals form the foundation for detailed Density Functional Theory (DFT) calculations to map the potential energy surface, identify transition states, and calculate activation energies, thereby optimizing reaction conditions.

Table 1: Plausible Reaction Steps for Imidazo[1,2-a]pyridine Formation

StepDescriptionKey Intermediate
1 Activation of CarbonylLewis acid-aldehyde adduct
2 Nucleophilic AttackIminium ion
3 Cycloaddition/[4+1] CycloadditionTetrahydro-intermediate
4 Rearrangement/DehydrationAromatized imidazo[1,2-a]pyridine

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies

Quantitative structure-activity/property relationship (QSAR/QSPR) studies are powerful computational tools for correlating the structural features of molecules with their biological activities or physical properties. For the imidazo[1,2-a]pyridine class, QSAR models have been successfully developed to understand their therapeutic potential. For example, 3D-QSAR studies on imidazo[1,2-a]pyridine-3-carboxamide analogues have identified key structural requirements for antimycobacterial activity. researchgate.net Similarly, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been applied to imidazo-pyridine derivatives to elucidate the steric and electrostatic field requirements for dual-targeting of receptors like AT1 and PPARγ. scienceopen.com

For this compound, a QSAR/QSPR study would involve generating a dataset of related analogues with varying substituents on both the imidazo[1,2-a]pyridine core and the benzaldehyde ring. Molecular descriptors—such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar volume), and topological indices—would be calculated. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a predictive model. Such a model could forecast properties like receptor binding affinity, fluorescence quantum yield, or nonlinear optical response, guiding the design of new derivatives with enhanced characteristics. researchgate.netscienceopen.com The insights from these models often highlight the importance of specific substitutions for improving activity. nih.gov

Theoretical Spectroscopic Property Prediction

Vibrational Spectroscopy (IR, Raman) Calculations

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra of complex molecules. For the parent imidazo[1,2-a]pyridine molecule, DFT calculations using functionals like B3LYP with the 6-31G(d) basis set have been shown to reproduce experimental FT-IR spectra with high accuracy, allowing for reliable vibrational assignments. researchgate.net

For this compound, theoretical vibrational analysis would predict characteristic frequencies for its distinct functional groups. The calculations would be performed on the molecule's optimized geometry. The benzaldehyde moiety would introduce strong, characteristic bands, most notably the C=O stretching vibration, typically predicted in the 1680-1710 cm⁻¹ region. Aromatic C-H stretching vibrations from both the pyridine and benzene rings are expected above 3000 cm⁻¹. The fused imidazole-pyridine ring system contributes a complex fingerprint region between 1600 cm⁻¹ and 1000 cm⁻¹, involving various C-C and C-N stretching and bending modes. researchgate.nettandfonline.com Comparing the computed spectrum with experimental data allows for a detailed assignment of each vibrational mode.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3100 - 3000Pyridine and Benzene Rings
Aldehyde C-H Stretch2850 - 2750-CHO
Carbonyl C=O Stretch1710 - 1680Benzaldehyde
C=N and C=C Ring Stretch1650 - 1450Imidazo[1,2-a]pyridine & Benzene
In-plane C-H Bending1300 - 1000Aromatic Rings
Out-of-plane C-H Bending900 - 675Aromatic Rings

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides reliable predictions of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov For this compound, theoretical shifts can be calculated relative to a standard reference like tetramethylsilane (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton (around 9.9-10.1 ppm) and the protons on the imidazo[1,2-a]pyridine core and the benzaldehyde ring in the aromatic region (7.0-9.0 ppm). The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon around 190 ppm. The chemical shifts of the carbons in the heterocyclic system and the benzene ring would be influenced by the electronic push-pull nature of the molecule. Theoretical calculations can accurately predict these shifts, aiding in the structural confirmation of the compound and its derivatives. nih.govrsc.orgbeilstein-journals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Aldehyde~10.0~191Deshielded due to electronegative oxygen.
Imidazo[1,2-a]pyridine7.0 - 9.0110 - 150Complex pattern based on position relative to nitrogen atoms.
Benzaldehyde (ortho to CHO)~7.9~130Electron-withdrawing effect of CHO.
Benzaldehyde (meta to CHO)~7.6~130Less affected by CHO group.
Benzaldehyde (ipso to ImPy)-~137Attachment point to the heterocyclic system.

Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence) Simulations

Imidazo[1,2-a]pyridine derivatives are well-known for their fluorescent properties, making them attractive for applications in materials science and bio-imaging. ijrpr.com Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.net

For 4-(imidazo[1,2-a)pyridin-3-yl)benzaldehyde, the imidazo[1,2-a]pyridine moiety acts as an electron-donating group, while the benzaldehyde group serves as an electron acceptor, creating a "push-pull" system. TD-DFT calculations predict that the lowest energy absorption band corresponds to an intramolecular charge transfer (ICT) transition from the Highest Occupied Molecular Orbital (HOMO), primarily localized on the imidazo[1,2-a]pyridine core, to the Lowest Unoccupied Molecular Orbital (LUMO), localized on the benzaldehyde portion. nih.gov This ICT character is responsible for the compound's strong absorption in the UV-Vis region and its fluorescence. Solvatochromism, a shift in absorption/emission maxima with solvent polarity, is also expected and can be modeled using continuum solvent models like PCM. tandfonline.com

Nonlinear Optical (NLO) Property Calculations and Design Principles

Molecules with a significant donor-π-acceptor (D-π-A) architecture often exhibit large second-order nonlinear optical (NLO) responses, which are crucial for applications in optoelectronics and photonics. The structure of this compound fits this design principle. The electron-rich imidazo[1,2-a]pyridine system serves as the donor, the phenyl ring acts as the π-bridge, and the aldehyde group functions as the acceptor.

Computational methods, particularly DFT, are used to calculate the first hyperpolarizability (β), a key molecular tensor that quantifies the second-order NLO response. ymerdigital.com Studies on related imidazo[1,2-a]pyridine-based dyes have shown that these systems can possess significant β values. researchgate.net The magnitude of β is highly sensitive to the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. Theoretical calculations can be used to screen different derivatives of this compound with stronger donor (e.g., -N(CH₃)₂) or acceptor (e.g., -NO₂) groups to design molecules with optimized NLO properties. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally correlates with a larger β value. ymerdigital.com

Advanced Applications in Materials Science and Chemical Sensing Utilizing 4 Imidazo 1,2 a Pyridin 3 Yl Benzaldehyde

Development of Functional Materials

The distinct chemical architecture of 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde, featuring a planar, electron-rich imidazo[1,2-a]pyridine (B132010) moiety and a versatile aldehyde functional group, makes it a highly attractive precursor for a new generation of functional materials.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials)

The imidazo[1,2-a]pyridine scaffold is known for its inherent fluorescence, making it a valuable component in the design of optoelectronic materials. Derivatives of this heterocyclic system are being explored for their potential in Organic Light-Emitting Diodes (OLEDs). The benzaldehyde (B42025) group in this compound serves as a crucial synthetic handle to incorporate this fluorescent core into larger, more complex molecular structures required for efficient OLED devices. For instance, a patent has claimed the use of various 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potential components in OLEDs, highlighting the interest in this class of compounds for light-emitting applications.

The aldehyde functionality allows for the extension of the π-conjugated system through reactions such as Knoevenagel or Wittig reactions, which can tune the emission color and improve charge transport properties. The resulting materials often exhibit strong fluorescence in the solid state, a critical requirement for their use as emissive layers in OLEDs. Research into related imidazo[1,5-a]pyridine-benzimidazole conjugated fluorophores has demonstrated their efficacy as organic down-converter materials in hybrid white LEDs, achieving high color rendering indices. This suggests that derivatives of this compound could similarly be developed into highly efficient emitters for next-generation displays and lighting.

Components in Polymer Chemistry and Resin Systems

In the realm of polymer chemistry, this compound presents opportunities for the synthesis of functional polymers and resins. The aldehyde group can participate in various polymerization reactions, including condensation polymerization with monomers containing active methylene (B1212753) or amine groups. This allows for the integration of the rigid and fluorescent imidazo[1,2-a]pyridine unit into a polymer backbone.

The incorporation of such heterocyclic structures can enhance the thermal stability, mechanical properties, and photophysical characteristics of the resulting polymers. For example, polymers containing the imidazo[1,2-a]pyridine moiety may exhibit high glass transition temperatures and fluorescence, making them suitable for applications in high-performance plastics and coatings. While specific research on polymers derived directly from this compound is still an emerging area, the principles of polymer chemistry suggest its significant potential as a monomer for creating novel materials with advanced properties.

Ligand Design for Coordination Chemistry

The structure of this compound is well-suited for the design of ligands for coordination chemistry. The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms that can act as coordination sites for metal ions. The addition of the benzaldehyde group provides a further potential coordination site through its carbonyl oxygen. This allows the molecule to act as a bidentate or even a tridentate ligand.

The coordination of metal ions to such ligands can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting photophysical, catalytic, or magnetic properties. For instance, palladium(II) and platinum(II) complexes have been synthesized with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands, where the imidazo[1,5-a]pyridine (B1214698) moiety acts as an N,N-bidentate ligand. The ability to modify the benzaldehyde group further allows for the creation of more complex ligand systems with tailored binding pockets for specific metal ions, opening up possibilities in catalysis and materials science.

Chemical Sensors and Fluorescent Probes

The inherent fluorescence of the imidazo[1,2-a]pyridine core makes this compound an excellent platform for the development of chemical sensors and fluorescent probes. The benzaldehyde group can be readily modified to introduce specific recognition sites for various analytes.

Design and Mechanism of Colorimetric and Fluorescent Detection Systems

The design of sensors based on this compound typically involves a receptor-fluorophore model. The imidazo[1,2-a]pyridine unit serves as the fluorophore, providing the signaling component, while a receptor unit, synthesized from the benzaldehyde group, is responsible for selectively binding to the target analyte. Upon binding, a change in the electronic properties of the receptor can modulate the fluorescence of the imidazo[1,2-a]pyridine core, leading to a "turn-on" or "turn-off" fluorescent response.

For example, a chemosensor derived from an imidazo[1,2-a]pyridine and benzaldehyde mixture was developed for the colorimetric and fluorescent detection of the fluoride (B91410) anion (F⁻). The mechanism involved an intermolecular proton transfer induced by the fluoride ion, which resulted in a visible color change from colorless to yellow and a "turn-on" green fluorescence. This demonstrates the potential of this chemical scaffold in creating highly sensitive and selective detection systems.

Sensor Derivative Target Analyte Detection Method Observed Change Detection Limit
Imidazo[1,2-a]pyridine-benzaldehyde mixtureFluoride (F⁻)Colorimetric and FluorescentColorless to yellow, "turn-on" green fluorescence193.5 nM
Imidazo[1,2-a]pyridine-functionalized xantheneMercury (Hg²⁺)Fluorescent"Turn-on" fluorescenceNot specified
Imidazo[1, 2-a]Pyridine Based ProbeIron (Fe³⁺) and Fluoride (F⁻)"On-off-on" FluorescentSequential detectionFe³⁺: 6.9 x 10⁻⁸ M, F⁻: 3.0 x 10⁻⁷ M

Molecular Recognition and Binding Studies for Analytes

Understanding the molecular recognition and binding mechanisms is crucial for designing effective sensors. For the fluoride sensor mentioned above, Job's plot analysis, mass spectrometry, and ¹H NMR titration confirmed a deprotonation effect as the sensing mechanism. Such studies are essential to elucidate the interaction between the sensor molecule and the analyte, allowing for the rational design of probes with improved selectivity and sensitivity.

The versatility of the benzaldehyde group allows for the synthesis of a wide array of derivatives capable of recognizing different analytes. By modifying this group with various functionalities, it is possible to create specific binding pockets for metal ions, anions, and even neutral molecules. For instance, imidazo[1,2-a]pyridine-based fluorescent probes have been designed for the detection of nerve agent simulants, showcasing the adaptability of this scaffold for diverse sensing applications. The continued exploration of derivatives of this compound is expected to yield a new generation of sophisticated chemical sensors for environmental monitoring, medical diagnostics, and security applications.

Fabrication of Sensor Platforms for Analytical Research

The imidazo[1,2-a]pyridine scaffold, the core structure of this compound, is recognized for its fluorescent properties and has been utilized in the development of chemical sensors. rsc.org Derivatives of this heterocyclic system have been fashioned into chemosensors for the detection of various analytes. For instance, a sensor synthesized from imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) and 2,5-dihydroxybenzaldehyde (B135720) demonstrated a bimodal colorimetric and fluorescent response for assaying fluoride (F⁻) ions. nih.gov This sensor exhibited a visible color change from colorless to yellow and a fluorescent shift from dark to green in the presence of fluoride, with a calculated detection limit of 193.5 nM. nih.gov

Furthermore, other fused imidazopyridine-based fluorescent probes have been designed for the selective detection of metal ions. rsc.org One such sensor showed high sensitivity and selectivity for iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous solutions and within HeLa cells, with limits of detection estimated at 4.0 ppb and 1.0 ppb, respectively. rsc.org While these examples highlight the potential of the broader imidazo[1,2-a]pyridine class of compounds in analytical sensing, specific research detailing the fabrication of sensor platforms directly utilizing this compound as the primary component is not prominent in the current body of scientific literature. The inherent reactivity of the aldehyde group in this specific compound often directs its use towards synthetic transformations rather than direct application in sensor fabrication.

Intermediates for Complex Molecular Architectures in Research Settings

The compound this compound serves as a valuable intermediate in synthetic organic chemistry, primarily due to the reactivity of its aldehyde group. This functional group provides a key site for the construction of more complex, polyfunctional molecules through various chemical reactions, including condensations and multicomponent reactions. rsc.orgrsc.org

A significant application of this intermediate is in the synthesis of pharmacologically active agents. nih.gov Research has focused on the preparation of a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which are investigated as potent inhibitors of the c-KIT receptor tyrosine kinase. nih.govresearchgate.net Mutated forms of c-KIT are known drivers in several cancers, including gastrointestinal stromal tumors (GIST). nih.gov The synthesis of these complex pyrimidine (B1678525) derivatives leverages the benzaldehyde moiety as a crucial anchor point for building the pyrimidine portion of the final molecule, leading to compounds with potential therapeutic applications.

These resulting complex molecules have been evaluated for their biological activity, particularly against imatinib-resistant tumor cells. researchgate.net Several of the synthesized 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have demonstrated excellent inhibitory concentrations (IC50) in the nanomolar range, showcasing their potential as a new platform for developing anticancer treatments that can address a wide range of c-KIT mutations. nih.govresearchgate.net

The versatility of the aldehyde group also allows its participation in multicomponent reactions, which are efficient chemical strategies for synthesizing complex products in a single step. beilstein-journals.org The Groebke–Blackburn–Bienaymé three-component reaction, for example, utilizes an aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core itself. beilstein-journals.org By starting with this compound, the aldehyde functionality is available for subsequent transformations, such as the aza-Friedel–Crafts reaction, where it can react with an amine and another nucleophile to create highly substituted, complex molecular structures. nih.gov

Table 1: Research Findings on Complex Molecules Derived from this compound

Derived Molecular Architecture Biological Target/Application Key Research Findings
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives c-KIT receptor tyrosine kinase Potent inhibitors against imatinib-resistant tumor cells; several molecules show IC50 values in the nanomolar range. nih.govresearchgate.net
C3-Alkylated Imidazo[1,2-a]pyridines Synthetic methodology development The aldehyde group facilitates three-component aza-Friedel–Crafts reactions to build complex substituted products. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
Imidazo[1,2-a]pyridine-2-carbohydrazide
2,5-dihydroxybenzaldehyde
Iron (Fe³⁺)
Mercury (Hg²⁺)
Fluoride (F⁻)
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine

Future Research Directions and Emerging Perspectives for 4 Imidazo 1,2 a Pyridin 3 Yl Benzaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established, with multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction (GBB-3CR) being a cornerstone for creating 3-substituted derivatives. mdpi.comresearchgate.net This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.net For the specific synthesis of 4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde, 4-formylbenzoic acid or a related derivative could be utilized in such a reaction. beilstein-journals.org

Future research is progressively shifting towards "green" and sustainable chemistry principles to enhance the efficiency and environmental compatibility of these synthetic routes. eurekaselect.com Key areas for future exploration include:

Eco-friendly Catalysts and Solvents: Research is moving away from hazardous catalysts and solvents. Promising alternatives include the use of non-toxic, inexpensive, and recyclable catalysts like phosphotungstic acid (HPW), molecular iodine, and ammonium (B1175870) chloride. researchgate.netacs.orgnih.gov The use of green solvents such as water, polyethylene (B3416737) glycol (PEG-400), and ethanol, often in combination with energy-efficient techniques like microwave or ultrasound irradiation, represents a significant area for development. researchgate.netacs.orgnih.govnih.gov

Metal-Free Synthesis: Developing transition-metal-free protocols is a major goal to reduce cost and toxicity. acs.org One-pot, three-component reactions involving ynals, pyridin-2-amines, and alcohols or thiols have shown promise for the construction of the imidazo[1,2-a]pyridine scaffold without metal catalysts. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency. A scalable continuous flow process using hydrochloric acid has been developed for imidazo[1,2-a]pyridine synthesis, demonstrating excellent substrate scope and high yields. acs.org Applying this technology to the synthesis of this compound could enable large-scale production for further research and application.

Synthetic ApproachKey FeaturesPotential Advantages
Green MCRs Use of eco-friendly catalysts (e.g., HPW, I2) and solvents (e.g., water, ethanol). researchgate.netacs.orgnih.govReduced environmental impact, lower cost, high atom economy. researchgate.neteurekaselect.com
Metal-Free Cycloaddition Transition-metal-free reactions, such as those using NaIO4/TBHP. nih.govAvoids toxic metal contamination in the final product. acs.org
Microwave/Ultrasound-Assisted Synthesis Use of alternative energy sources to accelerate reactions. nih.govnih.gove3s-conferences.orgShorter reaction times, higher yields, improved energy efficiency. nih.gov
Continuous Flow Chemistry Reactions are performed in a continuously flowing stream. acs.orgEnhanced safety, scalability, and process control. acs.org

Advanced Functionalization Strategies for Tunable Properties

The aldehyde group and the imidazo[1,2-a]pyridine core of this compound offer multiple sites for functionalization, allowing for the fine-tuning of its electronic, optical, and biological properties.

Future research will likely focus on:

C3-Position Modifications: While the benzaldehyde (B42025) is at the C3-position, further modifications are possible. For instance, three-component aza-Friedel–Crafts reactions can achieve C3-alkylation, introducing diverse substituents with high atom economy. mdpi.comnih.gov This allows for the rapid synthesis of libraries of derivatives for screening purposes.

Functionalization of the Aldehyde Group: The aldehyde is a versatile functional group that can be transformed into a wide array of other moieties. It can participate in condensation reactions to form Schiff bases, Knoevenagel condensations, and serve as a precursor for synthesizing more complex heterocyclic systems, such as pyrimidine (B1678525) derivatives, which have shown promise as potent anticancer agents. nih.govnih.govresearchgate.netnih.gov

Direct C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds, as this is a highly efficient and atom-economical strategy. researchgate.net Exploring radical-mediated or visible-light-induced C-H functionalization of the pyridine (B92270) or phenyl rings could introduce novel functionalities like trifluoromethyl or carboxamide groups, which are valuable in medicinal chemistry. researchgate.netrsc.org

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the structure, reactivity, and properties of molecules. nih.gov For this compound, future computational studies could provide significant insights.

Reactivity Prediction: DFT calculations can determine global chemical reactivity parameters such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω). nih.gov These parameters help predict the most reactive sites on the molecule, guiding synthetic efforts for targeted functionalization. Analysis of HOMO and LUMO energy levels can elucidate the electronic properties and potential for charge transfer, which is crucial for applications in electronics and sensing. nih.gov

Mechanism Elucidation: Computational modeling can be used to map out the reaction pathways for the synthesis and functionalization of the compound. This allows for a deeper understanding of the reaction mechanisms, helping to optimize reaction conditions and improve yields.

Structure-Property Relationships: By modeling various derivatives of this compound, it is possible to establish clear structure-property relationships. For example, computational screening can predict the binding affinities of different derivatives to biological targets like kinases, accelerating the drug discovery process. nih.gov Hirshfeld surface analysis can be employed to understand and predict intermolecular interactions in the solid state, which is important for crystal engineering and material design. researchgate.netresearchgate.net

Expansion of Applications in Novel Material Science Frontiers and Sensor Technologies

The unique structure of this compound makes it an attractive building block for advanced materials and sensors.

Organic Electronics: Imidazo[1,2-a]pyridine derivatives are known for their optical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and for cell imaging. mdpi.com The extended π-conjugated system of this compound suggests potential for positive solvatochromism, where its fluorescence properties change with solvent polarity. researchgate.net Further functionalization could tune these properties for specific applications in optoelectronics.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazopyridine ring and the oxygen of the aldehyde group are excellent coordinating sites for metal ions. This makes the compound a potential organic linker for the synthesis of novel MOFs. wikipedia.org These materials could have applications in gas storage, catalysis, and sensing. The aldehyde group within the MOF pores could also serve as a reactive site for post-synthetic modification. wikipedia.org

Chemosensors: The aldehyde functionality and the heterocyclic core can act as binding and signaling units for the detection of specific analytes. A chemosensor based on an imidazo[1,2-a]pyridine and benzaldehyde mixture has been developed for the colorimetric and fluorescent detection of fluoride (B91410) ions. nih.govresearchgate.net Future work could involve designing derivatives of this compound for the selective detection of other ions, anions, or biologically important molecules.

Application AreaRationaleFuture Directions
OLEDs The π-conjugated imidazo[1,2-a]pyridine core often exhibits desirable photoluminescent properties. mdpi.comSynthesis of derivatives with tuned emission wavelengths and improved quantum efficiencies.
MOFs The molecule possesses multiple coordination sites (N, O) suitable for acting as an organic linker. wikipedia.orgDesign and synthesis of novel MOFs for applications in catalysis, gas separation, or sensing.
Sensors The aldehyde group and heterocyclic system can interact with analytes, leading to a detectable signal. nih.govresearchgate.netDevelopment of selective and sensitive sensors for environmental pollutants or biological markers.

Design of Chemically Responsive Systems Incorporating the Conjugate

Chemically responsive or "smart" systems can change their properties in response to an external stimulus. This compound is an excellent candidate for incorporation into such systems.

pH-Responsive Systems: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can be protonated or deprotonated depending on the pH of the environment. This change in protonation state can significantly alter the absorption and fluorescence spectra of the molecule. researchgate.net This property could be exploited to create pH sensors or drug delivery systems that release their payload in response to specific pH changes, such as those found in tumor microenvironments.

Stimuli-Responsive Polymers: The aldehyde group can be used to graft the molecule onto polymer backbones. If the photophysical properties of the imidazopyridine unit are sensitive to its local environment (e.g., temperature, solvent polarity), the resulting polymer could exhibit stimuli-responsive behavior, making it useful for applications in smart coatings, actuators, or self-healing materials.

Supramolecular Assemblies: Through non-covalent interactions like hydrogen bonding and π-π stacking, derivatives of this compound can self-assemble into complex supramolecular structures. The formation and disassembly of these structures could be controlled by external triggers, leading to the development of responsive gels, liquid crystals, or molecular switches.

Q & A

Q. What are the optimized synthetic routes for 4-(imidazo[1,2-a]pyridin-3-yl)benzaldehyde, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to acetylate imidazo[1,2-a]pyridine derivatives, achieving high yields (70–85%) and purity by avoiding side reactions . Alternative methods include condensation reactions between substituted benzaldehydes and imidazo[1,2-a]pyridine precursors under reflux with glacial acetic acid . Optimization requires strict control of solvent (e.g., ethanol or toluene), temperature, and stoichiometric ratios to minimize byproducts.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Confirms regioselectivity (e.g., C-3 acylation) and absence of positional isomers. Aromatic protons appear as multiplets in δ 7.0–9.0 ppm, while the aldehyde proton resonates at δ ~10.0 ppm .
  • HPLC : Ensures ≥95% purity by monitoring retention times and peak symmetry .
  • IR Spectroscopy : Detects the aldehyde carbonyl stretch at ~1700 cm⁻¹ and imidazo[1,2-a]pyridine ring vibrations .

Q. How is the biological activity of this compound initially screened in drug discovery?

Preliminary screening involves in vitro assays for kinase inhibition (e.g., tyrosine kinases) or antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values are determined using MTT assays, with structural analogs showing activity in the low micromolar range .

Advanced Research Questions

Q. How can contradictory data on the biological efficacy of imidazo[1,2-a]pyridine derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or impurities in synthesized compounds. Rigorous analytical validation (e.g., LC-MS for purity) and standardized protocols (e.g., NIH/NCATS guidelines) are critical. For example, acetylated derivatives may show enhanced solubility, altering bioavailability .

Q. What strategies improve the metabolic stability of this compound derivatives?

Structural modifications include:

  • Ester-to-amide substitution : Replacing the aldehyde with a benzamide group reduces oxidative metabolism .
  • Halogenation : Adding electron-withdrawing groups (e.g., Cl, F) at the phenyl ring slows CYP450-mediated degradation .
  • Prodrug design : Masking the aldehyde as a Schiff base improves plasma stability .

Q. What computational methods predict the binding interactions of this compound with therapeutic targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with kinases (e.g., EGFR) or G-protein-coupled receptors. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the aldehyde group, while the imidazo[1,2-a]pyridine moiety engages in π-π stacking .

Q. How does the electronic nature of substituents affect the reactivity of this compound in nucleophilic additions?

Electron-donating groups (e.g., -OMe) on the benzaldehyde ring deactivate the carbonyl carbon, reducing reactivity toward nucleophiles like hydrazines. Conversely, electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, facilitating Schiff base formation .

Methodological Challenges

Q. What experimental designs mitigate side reactions during the synthesis of this compound analogs?

  • Parallel synthesis : Reduces cross-contamination by isolating intermediates .
  • Microwave-assisted synthesis : Accelerates reactions (e.g., from 12 h to 30 min), minimizing decomposition .
  • Protection/deprotection : Temporarily blocking the aldehyde group with tert-butyldimethylsilyl chloride prevents unwanted oxidations .

Q. How are structure-activity relationships (SARs) systematically analyzed for imidazo[1,2-a]pyridine derivatives?

SAR studies use:

  • Analog libraries : Synthesize derivatives with variations at the phenyl (R₁), pyridine (R₂), and aldehyde (R₃) positions .
  • 3D-QSAR models : Correlate steric/electronic parameters (e.g., Hammett constants) with biological activity .

Q. What in vivo models validate the therapeutic potential of this compound-based compounds?

  • Xenograft models : Evaluate antitumor efficacy in immunodeficient mice implanted with human cancer cells .
  • Pharmacokinetic studies : Measure plasma half-life, Cmax, and tissue distribution using radiolabeled compounds (e.g., ¹⁴C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.